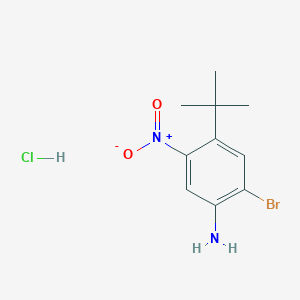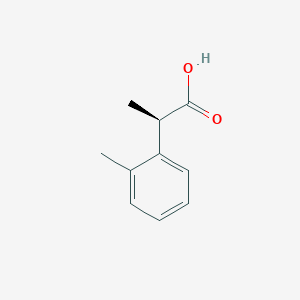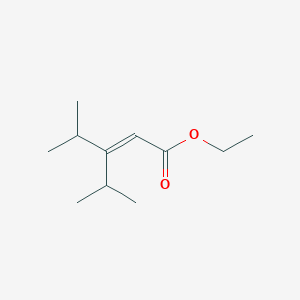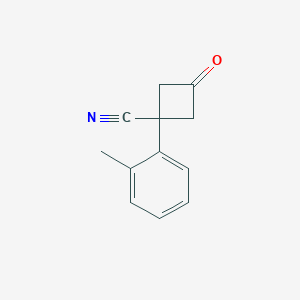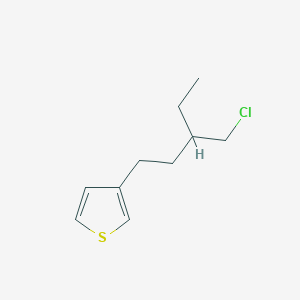
3-(3-(Chloromethyl)pentyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Chloromethyl)pentyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound features a thiophene ring substituted with a 3-(chloromethyl)pentyl group, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Chloromethyl)pentyl)thiophene can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Thiophene rings can undergo oxidation to form sulfoxides and sulfones. Reagents like hydrogen peroxide and m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reduction of the thiophene ring can be achieved using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of dihydrothiophenes.
Applications De Recherche Scientifique
3-(3-(Chloromethyl)pentyl)thiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 3-(3-(Chloromethyl)pentyl)thiophene is primarily based on its ability to interact with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 2-(Chloromethyl)thiophene
- 3-(Bromomethyl)thiophene
- 3-(3-(Bromomethyl)pentyl)thiophene
Comparison:
- Uniqueness: 3-(3-(Chloromethyl)pentyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
- Chemical Properties: Compared to 2-(Chloromethyl)thiophene, the this compound has a longer alkyl chain, affecting its solubility and reactivity.
- Biological Activity: The presence of the chloromethyl group enhances its potential as an antimicrobial and anticancer agent compared to its brominated counterparts .
Propriétés
Formule moléculaire |
C10H15ClS |
|---|---|
Poids moléculaire |
202.74 g/mol |
Nom IUPAC |
3-[3-(chloromethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-2-9(7-11)3-4-10-5-6-12-8-10/h5-6,8-9H,2-4,7H2,1H3 |
Clé InChI |
HPUCCKCYPAOCEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC1=CSC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



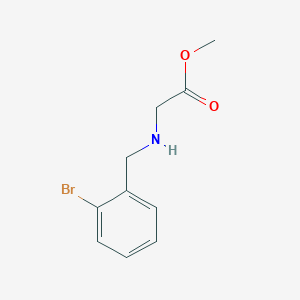
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
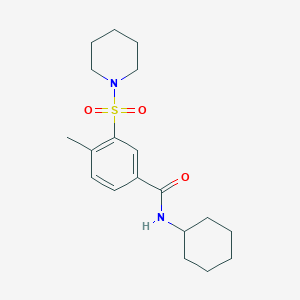
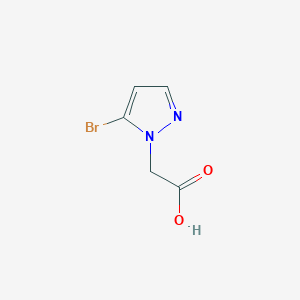

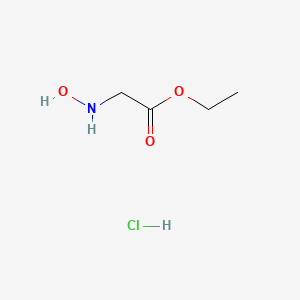

![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)
